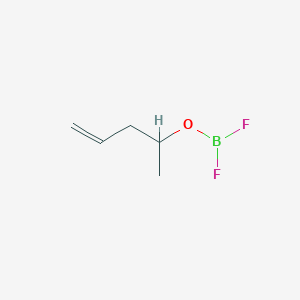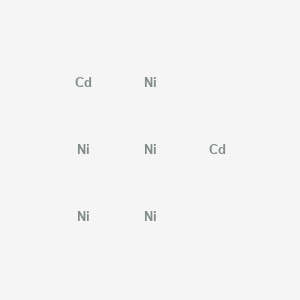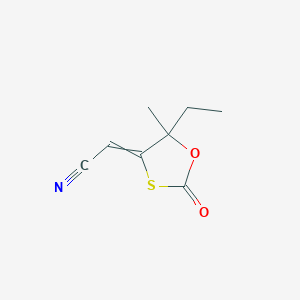
Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of two ester groups attached to the indene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate typically involves the reaction of indene with diethyl carbonate in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diethyl indene-1,1-dicarboxylate.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Diethyl indene-1,1-dicarboxylate.
Reduction: Diethyl 2,3-dihydro-1H-indene-1,1-diol.
Substitution: Various substituted indene derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in further biochemical reactions. The indene ring system can interact with enzymes and receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Indane: A related compound with a similar ring structure but lacking the ester groups.
Diethyl indene-1,1-dicarboxylate: An oxidized form of Diethyl 2,3-dihydro-1H-indene-1,1-dicarboxylate.
Diethyl 2,3-dihydro-1H-indene-1,1-diol: A reduced form of the compound.
Uniqueness: this compound is unique due to the presence of two ester groups attached to the indene ring system
Properties
CAS No. |
115860-31-6 |
|---|---|
Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
diethyl 2,3-dihydroindene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)10-9-11-7-5-6-8-12(11)15/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
SFRDCBVOGKBALQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCC2=CC=CC=C21)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,2-Diphenylethenyl)-11-hexyl-11H-benzo[a]carbazole](/img/structure/B14293142.png)


![2-{Bis[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14293165.png)

![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)




![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)



